

An In-depth Technical Guide to 2-Fluoropropane: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: 2-Fluoropropane

Cat. No.: B1329498

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Introduction

2-Fluoropropane (isopropyl fluoride) is a fluorinated hydrocarbon of interest in various chemical research and development sectors. Its utility as a synthetic intermediate and its unique physicochemical properties, imparted by the presence of a fluorine atom, make it a valuable compound for study. This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Fluoropropane**, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety considerations.

Physical and Chemical Properties

The introduction of a fluorine atom into the propane backbone significantly influences its physical and chemical characteristics. Below is a summary of its key properties.

Physical Properties

Quantitative physical data for **2-Fluoropropane** are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C ₃ H ₇ F	[1][2]
Molecular Weight	62.09 g/mol	[1][2]
Boiling Point	-10 °C to -11 °C	[3]
Melting Point	-133.4 °C	[3]
Density	0.969 g/cm ³	[3]
Refractive Index	1.3282	[3]
Vapor Pressure	2580 mmHg at 25°C	[3]

Chemical Properties

Property	Description	Reference
IUPAC Name	2-fluoropropane	[1]
CAS Number	420-26-8	[1]
SMILES	CC(C)F	[1]
InChI	InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3	[1]
Solubility	Moderately soluble in polar solvents like water, with better solubility in non-polar organic solvents.	[3]
Reactivity	Undergoes nucleophilic substitution and elimination reactions. The fluorine atom can be displaced by stronger nucleophiles.	[4][5][6]
Thermal Stability	Stable under normal conditions, but thermal decomposition at high temperatures can produce toxic fumes, including hydrogen fluoride.	[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Fluoropropane** are not readily available in peer-reviewed literature. However, based on established organofluorine chemistry and analytical methodologies, the following representative protocols can be employed.

Synthesis of 2-Fluoropropane via Halogen Exchange (Swarts Reaction)

The Swarts reaction is a well-established method for the preparation of alkyl fluorides from alkyl chlorides or bromides.^{[3][8][9][10][11]} This protocol describes a generalized procedure for the synthesis of **2-Fluoropropane** from 2-Bromopropane.

Objective: To synthesize **2-Fluoropropane** by reacting 2-Bromopropane with a suitable fluorinating agent.

Materials:

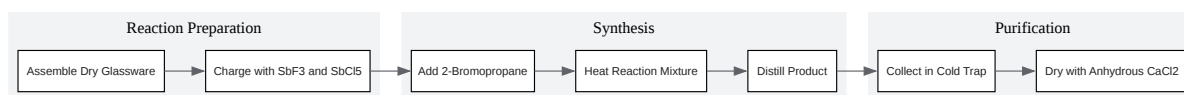
- 2-Bromopropane
- Antimony trifluoride (SbF_3)
- Antimony pentachloride (SbCl_5) (catalyst)
- Anhydrous reaction vessel (e.g., round-bottom flask)
- Reflux condenser
- Distillation apparatus
- Cold trap (e.g., with dry ice/acetone bath)
- Drying agent (e.g., anhydrous calcium chloride)

Procedure:

- **Reaction Setup:** In a fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap.
- **Charging the Reactor:** Charge the reaction flask with antimony trifluoride and a catalytic amount of antimony pentachloride.
- **Addition of Reactant:** Slowly add 2-Bromopropane to the reaction flask.
- **Reaction:** Gently heat the reaction mixture to initiate the reaction. The low boiling point of **2-Fluoropropane** allows for its continuous removal from the reaction mixture by distillation.

- **Product Collection:** The gaseous **2-Fluoropropane** is passed through the distillation apparatus and collected in the cold trap.
- **Purification:** The collected product may be further purified by passing the gas through a drying agent to remove any residual moisture.

Diagram of Experimental Workflow:



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Caption: Generalized workflow for the synthesis of **2-Fluoropropane**.

Analysis by Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of the volatile **2-Fluoropropane**.

Objective: To determine the purity of synthesized **2-Fluoropropane**.

Instrumentation and Conditions:

- **Gas Chromatograph:** Equipped with a Flame Ionization Detector (FID).
- **Column:** A PLOT (Porous Layer Open Tubular) column, such as Carboxen-1006 or a wide-bore alumina-based column, is recommended for the separation of light hydrocarbons.^[12]^[13]^[14]
- **Carrier Gas:** Helium or Hydrogen.
- **Injector Temperature:** 150 °C
- **Detector Temperature:** 250 °C

- Oven Program: Start at 35 °C for 5 minutes, then ramp to 200 °C at 10-20 °C/minute.[12]
- Injection: A gas-tight syringe is used to inject the gaseous sample into the GC.

Procedure:

- Sample Preparation: No specific sample preparation is required for the gaseous product.
- Injection: A known volume of the gaseous **2-Fluoropropane** is drawn into a gas-tight syringe and injected into the GC.
- Data Analysis: The retention time of the major peak is compared to that of a known standard of **2-Fluoropropane**. The purity is determined by the relative area of the product peak compared to any impurity peaks.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{19}F NMR spectroscopy are powerful tools for the structural confirmation of **2-Fluoropropane**.

Objective: To confirm the chemical structure of **2-Fluoropropane**.

Instrumentation and Conditions:

- NMR Spectrometer: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
- Solvent: Deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Sample Preparation: The gaseous **2-Fluoropropane** is bubbled through the deuterated solvent in an NMR tube until a sufficient concentration is achieved. The tube is then sealed.
- Reference: Tetramethylsilane (TMS) for ^1H NMR and a fluorinated standard (e.g., trifluorotoluene) for ^{19}F NMR.

Expected Spectral Data:

- ^1H NMR: The spectrum is expected to show a doublet of septets for the methine proton (CH) due to coupling with the six equivalent methyl protons and the adjacent fluorine atom. The six methyl protons (CH_3) will appear as a doublet of doublets due to coupling with the methine proton and the fluorine atom.
- ^{19}F NMR: The spectrum will show a multiplet, likely a septet of doublets, due to coupling with the six methyl protons and the methine proton.[\[1\]](#)[\[15\]](#)[\[16\]](#)

Chemical Reactivity

The chemical reactivity of **2-Fluoropropane** is dominated by the presence of the carbon-fluorine bond.

Nucleophilic Substitution

2-Fluoropropane can undergo nucleophilic substitution reactions, although the C-F bond is relatively strong. Stronger nucleophiles can displace the fluoride ion. The reactivity is influenced by the solvent, with polar aprotic solvents generally favoring substitution.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Elimination Reactions

In the presence of a strong, non-nucleophilic base, **2-Fluoropropane** can undergo elimination to form propene.

Diagram of Reactivity Pathways:

Caption: Key reactivity pathways of **2-Fluoropropane**.

Safety and Handling

2-Fluoropropane is a flammable gas and should be handled with appropriate safety precautions.

- Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Keep away from ignition sources, and use non-sparking tools.[\[3\]](#)
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and direct sunlight. Cylinders should be securely stored.

- Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. In case of inadequate ventilation, respiratory protection may be necessary.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place.

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